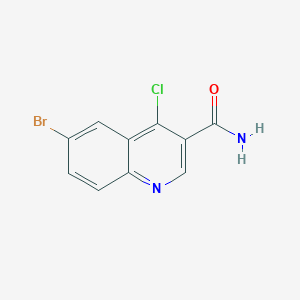

6-Bromo-4-chloroquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(13)15/h1-4H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLKKOGGXXBDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278792 | |

| Record name | 6-Bromo-4-chloro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374868-94-6 | |

| Record name | 6-Bromo-4-chloro-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374868-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the synthesis of 6-bromo-4-chloroquinoline-3-carboxamide, a key intermediate in the development of various therapeutic agents. The synthesis is presented as a multi-step process, with each stage explained to provide not only a protocol but also a deeper understanding of the reaction mechanisms and the rationale behind the chosen experimental parameters.

Introduction

6-Bromo-4-chloroquinoline-3-carboxamide is a versatile scaffold in medicinal chemistry, notably utilized in the synthesis of potent enzyme inhibitors.[1] The strategic placement of the bromo, chloro, and carboxamide functionalities allows for selective modifications, making it a valuable building block for creating libraries of compounds for drug discovery. This guide will delineate a reliable and reproducible synthetic route, starting from commercially available precursors.

Overall Synthesis Pathway

The synthesis of 6-bromo-4-chloroquinoline-3-carboxamide is most effectively achieved through a four-step sequence, commencing with the construction of the quinoline core, followed by functional group manipulations.

Caption: Overall workflow for the synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide.

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

The initial step involves the construction of the quinoline ring system via a Gould-Jacobs reaction. This involves the condensation of 4-bromoaniline with diethyl (ethoxymethylene)malonate, followed by a high-temperature cyclization.

Experimental Protocol:

-

A mixture of 4-bromoaniline (1.0 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.

-

The resulting intermediate adduct is then added portion-wise to a preheated solution of diphenyl ether at 240-250°C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization.

-

After cooling, the mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

Step 2: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl3). This transformation is crucial for subsequent nucleophilic substitution reactions if desired, and for the overall stability of the target compound.

Experimental Protocol:

-

To ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equivalent), add phosphorus oxychloride (POCl3) (10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

The mixture is heated to reflux (approximately 110°C) for 3-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the excess POCl3 is removed under reduced pressure.

-

The residue is carefully poured into ice-water and the mixture is neutralized with a saturated solution of sodium bicarbonate to a pH of 5-6.[2]

-

The resulting precipitate, ethyl 6-bromo-4-chloroquinoline-3-carboxylate, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid through saponification. This step is essential to enable the final amidation.

Experimental Protocol:

-

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).

-

The mixture is heated to reflux until the hydrolysis is complete, as monitored by TLC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified with a dilute acid (e.g., 1M HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.

-

The solid 6-bromo-4-chloroquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide

The final step involves the conversion of the carboxylic acid to the primary amide. A common and effective method is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with ammonia.

Experimental Protocol:

-

A suspension of 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 equivalent) in a suitable solvent such as toluene is treated with thionyl chloride (SOCl2) (2-3 equivalents) and a catalytic amount of DMF.

-

The mixture is heated to reflux until the solid dissolves and the evolution of gas ceases, indicating the formation of the acid chloride.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude acid chloride is then dissolved in an appropriate solvent (e.g., tetrahydrofuran) and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia.

-

The reaction mixture is stirred for a few hours, allowing it to warm to room temperature.

-

The precipitated product, 6-bromo-4-chloroquinoline-3-carboxamide, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 4-Bromoaniline | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Diethyl (ethoxymethylene)malonate, Diphenyl ether | 70-80 |

| 2 | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | POCl3, DMF | 80-90 |

| 3 | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 6-Bromo-4-chloroquinoline-3-carboxylic acid | NaOH, HCl | 90-95 |

| 4 | 6-Bromo-4-chloroquinoline-3-carboxylic acid | 6-Bromo-4-chloroquinoline-3-carboxamide | SOCl2, NH3(aq) | 85-95 |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques at each step:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, C-Cl).

-

Melting Point Analysis: To assess the purity of the solid compounds.

Safety Considerations

-

Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are corrosive and react violently with water. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

High-temperature reactions , such as the cyclization in diphenyl ether, should be conducted with caution, ensuring proper temperature control and shielding.

-

Strong acids and bases should be handled with care, and appropriate PPE should be worn.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of 6-bromo-4-chloroquinoline-3-carboxamide. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can reliably synthesize this important intermediate for use in drug discovery and development programs.

References

- BenchChem. (2025).

- PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile.

- Sigma-Aldrich. (n.d.). 6-bromo-4-chloro-quinoline-3-carbaldehyde.

- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.

- Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.

- Eureka. (2017).

- Santa Cruz Biotechnology. (n.d.).

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.

Sources

6-Bromo-4-chloroquinoline-3-carboxamide CAS number

An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carboxamide: A Core Scaffold for Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-bromo-4-chloroquinoline-3-carboxamide, a pivotal heterocyclic building block in medicinal chemistry. While a specific CAS number for this carboxamide is not readily found in major chemical databases, its synthesis and utility are well-documented in peer-reviewed literature, establishing it as a versatile intermediate. This document details its synthesis from commercially available precursors, discusses its physicochemical properties, and explores its critical application as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Compound Identification

6-Bromo-4-chloroquinoline-3-carboxamide is a highly functionalized quinoline derivative designed for strategic elaboration in synthetic chemistry. Its structure features three key reactive sites: a nucleophilic substitution-labile chlorine atom at the C4 position, a bromine atom at the C6 position suitable for cross-coupling reactions, and a carboxamide group at C3 that influences the electronic properties and can participate in hydrogen bonding. This trifecta of functionalities makes it an exceptionally valuable scaffold for building libraries of complex molecules aimed at biological targets.

Although 6-bromo-4-chloroquinoline-3-carboxamide itself is not cataloged with a unique CAS number, its role as a key intermediate is explicitly described in the synthesis of potent kinase inhibitors[1]. It is typically synthesized from its corresponding ethyl ester, Ethyl 6-bromo-4-chloroquinoline-3-carboxylate , which is commercially available.

Physicochemical and Structural Data of Key Precursors

The properties of 6-bromo-4-chloroquinoline-3-carboxamide can be inferred from its closely related and commercially available precursors. This data is crucial for planning synthesis and purification steps.

| Property | Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 6-Bromo-4-chloroquinoline-3-carbonitrile | 6-Bromo-4-chloroquinoline-3-carbaldehyde |

| CAS Number | 206257-39-8[2][3][4] | 364793-54-4[5][6] | 201420-31-7[7] |

| Molecular Formula | C₁₂H₉BrClNO₂[2][3] | C₁₀H₄BrClN₂[5][6] | C₁₀H₅BrClNO[7] |

| Molecular Weight | 314.56 g/mol [2][3] | 267.51 g/mol [5][6] | 270.51 g/mol [7] |

| Appearance | Solid[8] | Solid | Light yellow to yellow Solid[7] |

| Purity | ≥97%[2][3][4] | ≥97%[6] | 95-97%[9] |

| Storage | Room Temperature[2][3] or Refrigerator[8] | 4°C, sealed storage, away from moisture[6] | 2-8°C, stored under nitrogen[7] |

Synthesis and Reaction Mechanisms

The most direct and documented pathway to 6-bromo-4-chloroquinoline-3-carboxamide involves a two-step process starting from the corresponding ethyl ester[1]. The overall synthetic logic also relies on the foundational synthesis of the quinoline core.

Foundational Synthesis of the 6-Bromo-4-chloroquinoline Core

The quinoline ring system is typically constructed via established methods like the Gould-Jacobs reaction. The synthesis of the key intermediate, 6-bromo-4-chloroquinoline, starts from 4-bromoaniline, which undergoes condensation and subsequent thermal cyclization, followed by chlorination.

Causality of Experimental Choices:

-

Thermal Cyclization: High-boiling solvents like diphenyl ether are used to achieve the high temperatures (200-250°C) required to drive the intramolecular cyclization and form the quinoline ring[10].

-

Chlorination: Phosphorus oxychloride (POCl₃) is the standard and highly effective reagent for converting the 4-hydroxyquinoline (the keto tautomer of the 4-quinolone) into the 4-chloroquinoline derivative. This reaction is crucial as it installs the labile chlorine atom, priming the molecule for subsequent nucleophilic substitution[11][12][13].

Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide

This protocol describes the conversion of the commercially available ethyl ester to the target carboxamide.

Step 1: Saponification (Ester Hydrolysis)

-

Setup: To a solution of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (1.0 eq) in a suitable solvent mixture such as THF/water or ethanol/water, add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the reaction by TLC or LC-MS until all the starting ester is consumed.

-

Workup: Once complete, cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of ~3-4. The carboxylic acid product will precipitate.

-

Isolation: Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromo-4-chloroquinoline-3-carboxylic acid.

Step 2: Amidation

-

Activation: Suspend the 6-bromo-4-chloroquinoline-3-carboxylic acid (1.0 eq) in an inert aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride and a catalytic amount of DMF (if not the solvent). Stir at room temperature for 1-2 hours to form the acyl chloride intermediate.

-

Ammonia Addition: Cool the reaction mixture in an ice bath. Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

-

Reaction & Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/LC-MS). Quench the reaction with water.

-

Isolation: The product, 6-bromo-4-chloroquinoline-3-carboxamide, will often precipitate. Collect the solid by filtration, wash with water, and dry. If it remains in the organic phase, extract, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Key Applications in Drug Discovery: A Versatile Scaffold

The strategic placement of reactive groups makes 6-bromo-4-chloroquinoline-3-carboxamide an ideal starting point for developing kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers[14].

The Synthetic Strategy:

-

C4 Position (SNAr): The 4-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This position is typically reacted with various substituted anilines or other amines to introduce pharmacophoric elements that can interact with the hinge region of a kinase's ATP-binding pocket[1][14].

-

C6 Position (Cross-Coupling): The 6-bromo position is then modified using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of diverse aryl or heteroaryl groups to enhance potency, selectivity, and improve pharmacokinetic properties (ADME)[1][14].

This scaffold has been instrumental in the discovery of inhibitors for critical cancer targets, including:

-

Ataxia Telangiectasia Mutated (ATM) Kinase: A key regulator of the DNA damage response[1].

-

Epidermal Growth Factor Receptor (EGFR) & Human Epidermal Growth Factor Receptor 2 (HER-2): Well-known oncogenic drivers in various cancers[14].

Safety, Handling, and Storage

While specific safety data for 6-bromo-4-chloroquinoline-3-carboxamide is not available, the safety profile can be extrapolated from its precursors, which are classified as hazardous.

-

Hazard Statements: Precursors are listed as harmful if swallowed, in contact with skin, or inhaled, and cause skin and serious eye irritation[5][15]. The final product should be assumed to carry similar risks.

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat[15][16][17].

-

Handling Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale[15][16]. In case of accidental exposure, follow standard first-aid measures, such as rinsing eyes for at least 15 minutes or washing skin with plenty of water[15][17].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents[15][16][17].

Conclusion

6-Bromo-4-chloroquinoline-3-carboxamide stands out as a high-value, versatile intermediate for synthetic and medicinal chemistry. Its well-defined and predictable reactivity at the C4 and C6 positions enables the systematic development of complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the full synthetic potential of this scaffold in the pursuit of novel therapeutics.

References

- Vertex AI Search, based on an unspecified source.

-

Vibrant Pharma Inc. 6-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester.

-

Echemi. 6-BROMO-2-CHLOROQUINOLINE-4-CARBONYL CHLORIDE Safety Data Sheets.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Benchchem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.

-

ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7.

-

Thermo Scientific Chemicals. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, 97%.

-

Benchchem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile and Related Heterocyclic Compounds.

-

Golding, B. T. et al. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. 6-bromo-4-chloro-quinoline-3-carbaldehyde | 201420-31-7.

-

Sigma-Aldrich. 6-Bromo-4-chloroquinoline-3-carbaldehyde | 201420-31-7.

-

Spectrum Chemical. SAFETY DATA SHEET.

-

Carl ROTH. Safety data sheet.

-

ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.

-

PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095.

-

Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

-

Patsnap. 6-bromo-4-chloroquinoline preparation method.

-

MilliporeSigma. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 206257-39-8.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7 [m.chemicalbook.com]

- 8. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | 206257-39-8 [sigmaaldrich.com]

- 9. 6-Bromo-4-chloroquinoline-3-carbaldehyde | 201420-31-7 [sigmaaldrich.com]

- 10. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to 6-Bromo-4-chloroquinoline-3-carboxamide: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 6-Bromo-4-chloroquinoline-3-carboxamide, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and its significant applications, particularly in the development of targeted therapeutics such as kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile scaffold in their drug discovery programs.

Core Molecular Attributes

6-Bromo-4-chloroquinoline-3-carboxamide is a di-halogenated quinoline derivative with a carboxamide functional group at the 3-position. This specific arrangement of substituents provides a unique combination of reactivity and structural features that are highly sought after in the design of bioactive molecules.

Physicochemical Properties

Table 1: Physicochemical Properties of 6-Bromo-4-chloroquinoline-3-carboxamide and Related Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Bromo-4-chloroquinoline-3-carboxamide | C10H6BrClN2O | ~285.53 (calculated) | Not available |

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | C12H9BrClNO2 | 314.56[1][2] | 206257-39-8[1][2] |

| 6-Bromo-4-chloroquinoline-3-carbonitrile | C10H4BrClN2 | 267.51[3] | 364793-54-4[3] |

| 6-Bromo-4-chloroquinoline-3-carbaldehyde | C10H5BrClNO | 270.51[4] | 201420-31-7[4] |

| 6-Bromo-4-chloroquinoline | C9H5BrClN | 242.50[5] | 65340-70-7[5] |

Synthesis and Chemical Reactivity

The synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide is a multi-step process that leverages established methodologies in heterocyclic chemistry. The general strategy involves the initial construction of the 6-bromo-4-chloroquinoline core, followed by the introduction and modification of the functional group at the 3-position.

A plausible and efficient synthetic route commences with the synthesis of the precursor, ethyl 6-bromo-4-chloroquinoline-3-carboxylate. This ester can then be converted to the desired carboxamide.

Synthesis of the Precursor: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

The synthesis of the ethyl ester precursor can be achieved through a Gould-Jacobs reaction or similar cyclization methods, followed by chlorination.

Experimental Protocol: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

-

Cyclization: React 4-bromoaniline with diethyl (ethoxymethylene)malonate. This condensation reaction, followed by thermal cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether), yields ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

Chlorination: The resulting 4-hydroxyquinoline is then chlorinated at the 4-position using a standard chlorinating agent such as phosphorus oxychloride (POCl3). This reaction effectively replaces the hydroxyl group with a chlorine atom to yield ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

Amidation to Yield 6-Bromo-4-chloroquinoline-3-carboxamide

The final step is the conversion of the ethyl ester to the primary carboxamide.

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide

-

Ammonolysis: The ethyl 6-bromo-4-chloroquinoline-3-carboxylate is treated with a source of ammonia. A common method involves bubbling ammonia gas through a solution of the ester in a suitable solvent, or by using a solution of ammonia in an alcohol, such as methanol or ethanol, often at elevated temperatures in a sealed vessel.

-

Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure 6-Bromo-4-chloroquinoline-3-carboxamide.

Caption: Synthetic workflow for 6-Bromo-4-chloroquinoline-3-carboxamide.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6-Bromo-4-chloroquinoline-3-carboxamide scaffold is a privileged structure in the design of kinase inhibitors. The quinoline core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases. The two halogen substituents offer distinct sites for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A notable application of this scaffold is in the development of inhibitors for the Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway.[6]

Dual Reactivity for Library Synthesis

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. The C-Br bond at the 6-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the C-Cl bond at the 4-position is more reactive towards nucleophilic aromatic substitution (SNAr). This allows for a sequential and regioselective functionalization strategy.

Experimental Protocol: Suzuki-Miyaura Coupling at the 6-Position

-

Reaction Setup: In a reaction vessel, combine 6-Bromo-4-chloroquinoline-3-carboxamide (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3 or K2CO3).

-

Inert Atmosphere: The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Solvent and Heating: A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is heated to a temperature ranging from 80 to 120 °C.

-

Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield the 6-aryl-4-chloroquinoline-3-carboxamide derivative.

Caption: General strategy for kinase inhibitor synthesis.

Analytical Characterization

The structural integrity and purity of 6-Bromo-4-chloroquinoline-3-carboxamide are crucial for its use in drug discovery. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Aromatic protons of the quinoline ring system, and the amide protons. Chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the ten carbon atoms of the quinoline-3-carboxamide core. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak for the pure compound, with retention time dependent on the column and mobile phase used. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C=C and C=N stretching of the quinoline ring. |

Conclusion

6-Bromo-4-chloroquinoline-3-carboxamide is a highly valuable and versatile intermediate for the synthesis of complex molecules with significant biological activity. Its dual reactive sites allow for the strategic and selective introduction of various substituents, making it an ideal scaffold for the generation of compound libraries in drug discovery programs. The insights and protocols provided in this guide aim to facilitate the effective utilization of this compound in the development of novel therapeutics, particularly in the area of kinase inhibition.

References

- Journal of Medicinal Chemistry, 2016, 59(13), pp 6071–6086.

-

ACS Publications, 2016 . Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. [Link]

-

National Institutes of Health, 2013 . Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

- Patsnap.

-

PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. [Link]

-

ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

-

PubChem. 6-Bromo-4-chloroquinoline. [Link]

Sources

- 1. Quinoline-3-carboxamides for Research|High-Purity [benchchem.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7 [chemicalbook.com]

- 5. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Polypharmacology of Quinoline-3-Carboxamide Derivatives: A Technical Guide to Mechanisms, SAR, and Experimental Validation

Executive Summary: The Evolution of a Scaffold

Quinoline-3-carboxamide derivatives represent a fascinating case study in polypharmacology and iterative drug design. Originally identified for their potent immunomodulatory and anti-angiogenic properties, this class of small molecules has evolved through three distinct generations. The first-generation compound, Roquinimex (Linomide) , demonstrated robust efficacy against solid malignancies but was halted in Phase III trials due to severe pro-inflammatory toxicities, including pericarditis[1].

This clinical failure catalyzed the development of second-generation derivatives like Laquinimod and Tasquinimod , engineered to restrict the production of planar metabolites and reduce off-target toxicity[2]. Today, researchers are uncovering the highly divergent mechanisms of action (MoA) dictated by subtle structural modifications to the quinoline core, ranging from Aryl Hydrocarbon Receptor (AHR) agonism to allosteric inhibition of Histone Deacetylase 4 (HDAC4) and Ataxia Telangiectasia Mutated (ATM) kinase[1][3][4].

This whitepaper dissects the biological activity of these derivatives, providing actionable experimental workflows for scientists tasked with evaluating novel quinoline-3-carboxamide analogs.

Mechanisms of Action: Decoding the Polypharmacology

As application scientists, we must approach quinoline-3-carboxamides not as single-target ligands, but as a spectrum of modulators whose primary targets shift based on their functional groups.

Allosteric Modulation of HDAC4 (Tasquinimod)

Tasquinimod is an orally active second-generation derivative that acts as a transcriptional disrupter via allosteric binding to HDAC4[1].

-

The Causality: Unlike pan-HDAC inhibitors that target the catalytic zinc-binding site, Tasquinimod binds allosterically. This specific binding prevents the formation of the critical HDAC4/NCoR1/HDAC3 repressor complex.

-

The Consequence: Disruption of this complex prevents the stabilization of HIF-1α and represses MEF-2 target genes, which are essential for adaptive survival signaling in the hypoxic tumor microenvironment[1].

Aryl Hydrocarbon Receptor (AHR) Agonism (Laquinimod)

While Tasquinimod targets HDAC4, its close structural relative Laquinimod (differing primarily by the absence of a CF3 group) acts as an AHR agonist[4][5].

-

The Causality: AHR is a ligand-activated transcription factor. Laquinimod binding induces downstream target gene effects, including the upregulation of regulatory T-cells (T-regs) and phase I activating enzymes (e.g., CYP1A1)[1].

-

The Consequence: This mechanism is highly effective in alleviating symptoms of autoimmune diseases like Multiple Sclerosis (MS) and Atopic Dermatitis by restoring epidermal differentiation proteins[4].

The S100A9 Controversy

Historically, both Laquinimod and Tasquinimod were presumed to exert their anti-inflammatory effects by binding the pro-inflammatory protein S100A9[2]. However, recent functional assays have challenged this specificity. For instance, Laquinimod fails to inhibit neutrophil degranulation induced by S100A9, and it also decreases NF-κB activation induced by TLR1/TLR2 agonists, indicating broader, non-specific interactions rather than exclusive S100A9 inhibition[5].

Emerging Targets: ATM Kinase Inhibition

Recent structure-activity relationship (SAR) campaigns have identified novel 3-quinoline carboxamides with potent, selective inhibition of ATM kinase. These derivatives are being explored as radiosensitizers, exploiting the DNA Damage Response (DDR) pathway in PTEN-negative cancer cell lines[3][6].

Visualizing the Signaling Pathways

Fig 1: Divergent signaling pathways of 2nd-generation quinoline-3-carboxamides.

Quantitative SAR & Generational Evolution

To guide future drug design, it is critical to understand how structural modifications have shifted the therapeutic index of these compounds. The table below summarizes the evolution of the scaffold.

| Generation | Representative Compound | Primary Target(s) | Clinical Indication | Key Limitation / Current Status |

| 1st Gen | Roquinimex (Linomide) | AHR, S100A9 | Solid Tumors, MS | Halted (Pro-inflammatory toxicity / Pericarditis)[1] |

| 2nd Gen | Laquinimod | AHR | Multiple Sclerosis | Investigational / Clinical Trials[7] |

| 2nd Gen | Tasquinimod | HDAC4 | mCRPC | Phase III (Failed Overall Survival endpoint)[1][8] |

| 3rd Gen | ESATA Derivatives | HDAC4 (Selective) | Prostate Cancer | Preclinical (Reduced AHR off-target effects)[1] |

| Emerging | ATM-Inhibitor Analogs | ATM Kinase | Radiosensitization | Preclinical (High selectivity for DDR pathway)[3][6] |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, evaluating a novel quinoline-3-carboxamide requires a dual-assay approach to distinguish between on-target efficacy (e.g., HDAC4 inhibition) and off-target liabilities (e.g., AHR agonism).

Protocol 1: Co-Immunoprecipitation (Co-IP) of the HDAC4/NCoR1 Complex

Purpose: To validate the allosteric disruption of the HDAC4 repressor complex by Tasquinimod analogs.

-

Cell Culture & Treatment: Seed PC3 (human prostate cancer) cells at 1×106 cells/dish. Treat with the test compound (e.g., 1–10 µM), Tasquinimod (positive control), or DMSO (vehicle) for 24 hours under hypoxic conditions (1% O2 ) to induce HIF-1α.

-

Nuclear Fractionation (Causality Check): Because HDAC4 shuttles between the nucleus and cytoplasm, whole-cell lysis obscures complex formation. Use a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) to isolate intact nuclei, followed by nuclear extraction using a high-salt buffer (400 mM NaCl).

-

Immunoprecipitation: Incubate 500 µg of nuclear extract with 2 µg of anti-HDAC4 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.

-

Washing & Elution: Wash beads rigorously (3x with RIPA buffer) to eliminate non-specific binding—a critical step to prevent false positives in complex association. Elute using 2x Laemmli buffer boiled at 95°C for 5 mins.

-

Western Blotting: Probe the membrane for NCoR1 and HDAC3.

-

Self-Validation: A successful allosteric inhibitor will show a dose-dependent decrease in NCoR1/HDAC3 co-eluting with HDAC4, despite total nuclear HDAC4 levels remaining constant.

-

Protocol 2: AHR Luciferase Reporter Assay

Purpose: To screen out compounds with high AHR agonism (a liability for cardiotoxicity).

-

Transfection: Plate HepG2 cells in a 96-well format. Transiently transfect with a Xenobiotic Response Element (XRE)-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for cell viability).

-

Compound Exposure: Treat cells with serial dilutions of the test compound (10 nM to 10 µM).

-

Controls: Use 10 nM TCDD (2,3,7,8-Tetrachlorodibenzo-p-Dioxin) as a maximum AHR activation positive control, and Laquinimod as a reference standard[4].

-

-

Quantification: After 24 hours, lyse cells and measure dual-luminescence.

-

Causality Check: Normalizing Firefly to Renilla signals ensures that a drop in luminescence is due to a lack of AHR activation, not compound cytotoxicity. Ideal 3rd-generation cancer therapeutics should exhibit <10% of the TCDD response.

-

Visualizing the Experimental Workflow

Fig 2: Dual-pathway validation workflow for quinoline-3-carboxamide derivatives.

Clinical Translation & Future Perspectives

The clinical journey of quinoline-3-carboxamides underscores the double-edged sword of polypharmacology. While Tasquinimod successfully increased progression-free survival in mCRPC, it failed to improve overall survival, likely due to dose-limiting toxicities preventing optimal target saturation[1][8]. The frontier of this chemical space lies in generating 3rd-generation analogs that completely divorce HDAC4 or ATM kinase inhibition from AHR agonism. By employing the rigorous, mechanism-based screening protocols outlined above, drug development professionals can successfully navigate the polypharmacological landscape of this potent molecular scaffold.

References

- Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer. National Institutes of Health (NIH) / PMC.

- The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. National Institutes of Health (NIH) / PMC.

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. National Institutes of Health (NIH) / PubMed.

- Mechanism of action and clinical activity of tasquinimod in castrate-resistant prost

- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.

- Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9.

- Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs. Taylor & Francis Online.

- Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differenti

Sources

- 1. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

6-Bromo-4-chloroquinoline-3-carboxamide literature review

An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carboxamide: A Cornerstone for Kinase Inhibitor Discovery

Introduction

Among the vast landscape of heterocyclic compounds, the quinoline scaffold has emerged as a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Quinoline and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] Within this important class, quinoline-3-carboxamides have garnered significant attention as versatile intermediates for the development of highly specific enzyme inhibitors, particularly targeting protein kinases.[3]

This technical guide provides a comprehensive overview of 6-bromo-4-chloroquinoline-3-carboxamide, a key building block in modern drug discovery. We will delve into its synthesis, explore its unique chemical reactivity, and showcase its application as a foundational scaffold for the design of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their research endeavors.

Physicochemical Properties

6-Bromo-4-chloroquinoline-3-carboxamide is a solid organic compound whose structure presents a unique combination of reactive sites, making it an ideal starting point for chemical library synthesis. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrClN₂O | Calculated |

| Molecular Weight | 284.52 g/mol | Calculated |

| CAS Number | 181269-58-3 | [4] |

| Appearance | Solid | [4] |

| Key Reactive Sites | C4-Chloro, C6-Bromo | [4][5] |

Synthesis of the Core Scaffold

The synthesis of 6-bromo-4-chloroquinoline-3-carboxamide can be achieved through several established routes. A common and effective method involves the construction of the quinoline core from an appropriately substituted aniline, followed by functional group manipulations.[4]

Synthetic Workflow Diagram

Caption: General synthetic pathway for 6-bromo-4-chloroquinoline-3-carboxamide.

Experimental Protocol: Multi-step Synthesis

This protocol is a representative synthesis based on methodologies described for analogous compounds.[4][6][7]

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

In a round-bottom flask, combine 4-bromoaniline and diethyl (ethoxymethylene)malonate.

-

Heat the mixture, typically at temperatures exceeding 100°C, to facilitate the condensation reaction.

-

The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 250°C) to induce thermal cyclization.

-

After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed, and dried to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Step 2: Chlorination to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

-

To the product from Step 1, carefully add a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[7]

-

Heat the mixture to reflux (approx. 110°C) for several hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it into crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the solution with a base (e.g., saturated sodium bicarbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry. The product can be purified further by recrystallization or column chromatography.

Step 3: Amidation to 6-Bromo-4-chloroquinoline-3-carboxamide

-

Suspend the ethyl ester from Step 2 in a suitable solvent system.

-

Treat the suspension with aqueous ammonia.

-

Stir the reaction at an appropriate temperature (from room temperature to gentle heating) until the conversion is complete (monitored by TLC or LC-MS).

-

Isolate the final product, 6-bromo-4-chloroquinoline-3-carboxamide, by filtration. Wash with water and an appropriate organic solvent (e.g., ethanol or ether) and dry under vacuum.[4]

Chemical Reactivity: A Scaffold for Diversification

The synthetic utility of 6-bromo-4-chloroquinoline-3-carboxamide lies in its two distinct and orthogonally reactive halogenated positions. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is ideal for palladium-catalyzed cross-coupling reactions.[4][5] This dual reactivity allows for a programmed, stepwise diversification to build complex molecular architectures.

Caption: Stepwise derivatization strategy for the title compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

This reaction is typically used to install various amine side chains, which are crucial for kinase hinge-binding interactions.

-

Materials : 6-bromo-4-chloroquinoline-3-carboxamide, desired primary amine (e.g., (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMA or isopropanol).[4][5]

-

Procedure :

-

Dissolve 6-bromo-4-chloroquinoline-3-carboxamide (1.0 eq) in the chosen solvent in a reaction vessel.

-

Add the primary amine (1.1-1.5 eq) and the base (1.5-2.0 eq).[4]

-

Heat the reaction mixture, typically between 80-120°C, for 4-18 hours.[4][5]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

-

Protocol 2: Suzuki Cross-Coupling at C6

This reaction enables the introduction of aryl or heteroaryl moieties to explore pockets within the kinase active site, often enhancing potency and selectivity.[5]

-

Materials : A 6-bromoquinoline substrate (e.g., the product from Protocol 1), a boronic acid or ester (e.g., a pyridinylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Na₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).

-

Procedure :

-

To a degassed mixture of the solvent and base, add the 6-bromoquinoline substrate (1.0 eq), the boronic acid/ester (1.2-2.0 eq), and the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to reflux.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired C6-substituted quinoline.

-

Application in Drug Discovery: A Case Study on ATM Kinase Inhibitors

The DNA Damage Response (DDR) pathway is a critical cellular network for maintaining genomic integrity, and its kinases are prime targets for cancer therapy.[8] Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DDR, and its inhibition can sensitize cancer cells to radiation and chemotherapy.[3][8] The 6-bromo-4-chloroquinoline-3-carboxamide scaffold has proven to be an exceptional starting point for the development of potent and selective ATM inhibitors.[4]

A seminal study in the Journal of Medicinal Chemistry detailed the optimization of a novel series of 3-quinoline carboxamides as ATM inhibitors, starting from the versatile 6-bromo-4-chloro-3-carboxamide intermediate.[4]

Structure-Activity Relationship (SAR) Insights

The SAR campaign revealed that specific substitutions at the C4 and C6 positions are critical for potent ATM inhibition and selectivity.[4]

| Compound | C4-Substituent | C6-Substituent | ATM IC₅₀ (nM) |

| Reference 17 | (2-ethylbutyl)amino | 3-pyridinyl | 2.6 |

| Compound 72 | [(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino | 6-(methoxymethyl)-3-pyridinyl | 0.48 |

| Compound 74 | [(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino | 6-(methoxymethyl)pyridin-3-yl (on a 7-fluoroquinoline core) | 0.28 |

| Data sourced from Medghalchi et al., J. Med. Chem. 2016.[4] |

The data clearly demonstrates that elaboration of the C6-pyridinyl ring and optimization of the C4-amino side chain led to a significant increase in potency, resulting in compounds with sub-nanomolar activity.[4] Compound 74 , for example, was found to be a potent and highly selective ATM inhibitor with suitable properties for oral administration.[4]

ATM Signaling Pathway and Inhibition

Caption: ATM signaling pathway and the site of action for quinoline-3-carboxamide inhibitors.

Conclusion and Future Perspectives

6-Bromo-4-chloroquinoline-3-carboxamide is a high-value, versatile intermediate that serves as a cornerstone for the synthesis of complex, biologically active molecules. Its predictable and orthogonal reactivity at the C4 and C6 positions allows for the systematic construction of compound libraries to probe structure-activity relationships. The successful development of potent and selective ATM kinase inhibitors highlights the immense potential of this scaffold in oncology drug discovery.[4][8]

Future research will likely focus on expanding the utility of this core to other kinase targets within the DDR pathway and beyond.[3] Further exploration of novel substitutions, including the incorporation of different heterocyclic systems and pharmacophores, may lead to the discovery of next-generation inhibitors with improved efficacy and optimized pharmacokinetic profiles. The robust chemistry and proven track record of the 6-bromo-4-chloroquinoline-3-carboxamide scaffold ensure it will remain a valuable tool for medicinal chemists for the foreseeable future.

References

-

BenchChem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile and Related Heterocyclic Compounds.

-

Medghalchi, S. M., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.

-

BenchChem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2022 8th International Conference on Materials, Architecture and Engineering Technology (ICMAET 2022).

-

Antony, T. T., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery.

-

PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information.

-

Sigma-Aldrich. 6-bromo-4-chloro-quinoline-3-carbaldehyde.

-

Sigma-Aldrich. 6-Bromo-4-chloroquinoline-3-carbaldehyde.

-

Al-Ostath, O. H., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

-

Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

-

Smith, E. R., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank.

-

Antony, T. T., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. International Journal of Molecular Sciences.

-

Al-Qaisi, Z. I., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences.

-

Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. jddtonline.info [jddtonline.info]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 6-Bromo-4-chloroquinoline-3-carboxamide

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its privileged structure is found in a vast array of natural products and synthetic compounds with diverse and potent biological activities. From the historical antimalarial quinine to modern anticancer agents, the quinoline scaffold has consistently provided a robust framework for the design of novel therapeutics. This guide focuses on a key derivative that has emerged as a strategically important building block in contemporary drug discovery: 6-Bromo-4-chloroquinoline-3-carboxamide . While not an end-drug itself, its unique substitution pattern offers medicinal chemists a versatile platform for the synthesis of highly functionalized molecules, particularly in the realm of kinase inhibitors.

Historical Context and Emergence as a Key Intermediate

The explicit discovery of 6-Bromo-4-chloroquinoline-3-carboxamide is not marked by a singular, seminal publication. Instead, its history is intertwined with the broader development of quinoline-based kinase inhibitors. Its emergence in the scientific literature coincides with the drive to develop potent and selective inhibitors for critical oncology targets such as the Ataxia Telangiectasia Mutated (ATM) kinase and the Epidermal Growth Factor Receptor (EGFR).[1][2] Researchers required a versatile intermediate that would allow for systematic modification at key positions of the quinoline core to optimize potency, selectivity, and pharmacokinetic properties. 6-Bromo-4-chloroquinoline-3-carboxamide, with its reactive chloro group at the 4-position and a bromo substituent at the 6-position suitable for cross-coupling reactions, proved to be an ideal candidate.

Synthesis and Chemical Properties

The synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide is a multi-step process that leverages established quinoline synthesis methodologies. While various approaches exist, a common and logical pathway involves the construction of the quinoline core followed by functional group interconversions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrClN₃O | Derived |

| Molecular Weight | 298.52 g/mol | Derived |

| Appearance | Likely a solid | [3] |

| General Solubility | Soluble in organic solvents like DMA, DMSO | [1] |

Synthetic Workflow

The synthesis can be logically broken down into the formation of the quinoline core, followed by chlorination and amidation.

Caption: General synthetic workflow for 6-Bromo-4-chloroquinoline-3-carboxamide.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the literature and represent a plausible and logical route to the target compound.[1][4][5]

Part 1: Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate

This initial step constructs the core quinoline ring system.

Materials:

-

4-Bromoaniline

-

Diethyl (ethoxymethylene)malonate

-

Diphenyl ether

-

Petroleum ether

Procedure:

-

A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, often without a solvent, to facilitate condensation.

-

The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, which has been preheated to a high temperature (typically >200 °C).

-

The reaction mixture is heated for a short period to effect cyclization.

-

Upon cooling, the reaction mixture is poured into a non-polar solvent like petroleum ether to precipitate the product.

-

The solid is collected by filtration and washed to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Part 2: Synthesis of Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate

This step introduces the reactive chlorine atom at the 4-position.

Materials:

-

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Ice water

-

Saturated sodium bicarbonate solution

Procedure:

-

To ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, add phosphorus oxychloride and a catalytic amount of DMF.

-

The mixture is heated to reflux and stirred for several hours.[5]

-

After completion, the reaction mixture is cooled to room temperature and slowly poured into ice water with vigorous stirring.

-

The acidic solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 8.[4]

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

Part 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carboxamide

The final step involves the conversion of the ethyl ester to the primary carboxamide.

Materials:

-

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

-

Aqueous ammonia

-

Ethanol (or another suitable solvent)

Procedure:

-

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is dissolved in a suitable solvent like ethanol.

-

A concentrated solution of aqueous ammonia is added to the mixture.

-

The reaction is stirred, often at an elevated temperature in a sealed vessel, until the conversion of the ester to the amide is complete (monitored by TLC or LC-MS).

-

Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The primary utility of 6-Bromo-4-chloroquinoline-3-carboxamide lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors.[1][6] Its two distinct reactive sites allow for sequential and regioselective functionalization.

Caption: Key functionalization reactions of the title compound in drug discovery.

Nucleophilic Aromatic Substitution (SNA_r_) at the 4-Position

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of amine-containing fragments, which are often crucial for establishing key interactions within the ATP-binding pocket of kinases.[1]

Palladium-Catalyzed Cross-Coupling at the 6-Position

The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions.[7] This enables the installation of a diverse range of aryl and heteroaryl groups, which can be used to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.[1]

Case Study: ATM Kinase Inhibitors

A notable application of 6-Bromo-4-chloroquinoline-3-carboxamide is in the synthesis of ATM kinase inhibitors.[1] In a typical synthetic route, the intermediate undergoes a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the C6 position. This is followed by a nucleophilic aromatic substitution at the C4 position with a suitable amine to yield the final, highly potent and selective ATM inhibitor.[1][6]

Conclusion and Future Perspectives

6-Bromo-4-chloroquinoline-3-carboxamide has solidified its position as a valuable and versatile intermediate in modern medicinal chemistry. Its well-defined reactivity at two key positions provides a reliable platform for the construction of complex and highly functionalized quinoline derivatives. While direct biological data on the compound itself is scarce, its instrumental role in the development of potent kinase inhibitors for critical disease targets is undeniable. Future research will likely continue to leverage this strategic intermediate for the synthesis of novel therapeutics targeting a wide range of biological pathways. The logical and predictable nature of its chemical transformations ensures that 6-Bromo-4-chloroquinoline-3-carboxamide will remain a relevant tool for drug discovery professionals for the foreseeable future.

References

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

-

Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

spectroscopic data for 6-Bromo-4-chloroquinoline-3-carboxamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloroquinoline-3-carboxamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. By grounding these predictions in established principles and data from analogous structures, this guide explains the causality behind spectral features and presents a self-validating framework for the structural elucidation and purity assessment of this important synthetic intermediate.

Introduction: The Significance of 6-Bromo-4-chloroquinoline-3-carboxamide

6-Bromo-4-chloroquinoline-3-carboxamide is a highly functionalized quinoline derivative that serves as a versatile scaffold in the synthesis of biologically active molecules. Its structure features multiple reactive sites, making it an ideal starting point for developing compound libraries for lead optimization in drug discovery. Specifically, compounds derived from this core are being investigated as potent and selective inhibitors of protein kinases, which are crucial targets in oncology and other therapeutic areas.[1][2]

The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth analysis of the expected spectroscopic signature of 6-Bromo-4-chloroquinoline-3-carboxamide, offering a robust framework for its identification and validation in a research or manufacturing setting.

Molecular Structure and Spectroscopic Overview

The structural integrity of 6-Bromo-4-chloroquinoline-3-carboxamide is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system.

-

¹H and ¹³C NMR Spectroscopy: Elucidates the carbon-hydrogen framework and the electronic environment of each atom.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition, particularly through the characteristic isotopic patterns of bromine and chlorine.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the amide C=O and N-H bonds.

The following sections will detail the predicted data from each of these techniques and the experimental protocols to acquire them.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. The predicted spectrum is based on established chemical shift principles and data from similar quinoline structures, such as 6-bromo-4-chloroquinoline.[4]

Predicted ¹H NMR Data

The aromatic region of the spectrum is expected to show four distinct signals corresponding to the protons on the quinoline ring system. The two protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-2 | ~9.10 | Singlet (s) | - | Deshielded by the adjacent nitrogen and the electron-withdrawing carboxamide group. |

| H-5 | ~8.25 | Doublet (d) | J ≈ 9.0 | Ortho-coupling to H-7. Deshielded by proximity to the fused ring system. |

| H-7 | ~8.10 | Doublet of doublets (dd) | J ≈ 9.0, 2.2 | Ortho-coupling to H-5 and meta-coupling to H-8. |

| H-8 | ~8.40 | Doublet (d) | J ≈ 2.2 | Meta-coupling to H-7. Deshielded by the bromine atom. |

| -CONH₂ | ~7.8 and ~8.0 | Broad Singlets (br s) | - | Amide protons, often broad and appearing as two distinct signals. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-4-chloroquinoline-3-carboxamide in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the amide and to slow the exchange of the N-H protons, allowing for their observation.

-

Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at ambient temperature. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The predicted chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

Predicted ¹³C NMR Data

The spectrum is expected to show 10 distinct signals for the 10 carbon atoms in the molecule. Carbons attached to electronegative atoms (N, Cl, Br) and the carbonyl carbon will be the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Amide) | ~165 | Typical chemical shift for a primary amide carbonyl carbon. |

| C-4 | ~150 | Attached to chlorine and nitrogen, highly deshielded. |

| C-8a | ~148 | Quaternary carbon at the ring junction. |

| C-2 | ~145 | Influenced by adjacent nitrogen and C-3 substitution. |

| C-4a | ~138 | Quaternary carbon at the ring junction. |

| C-7 | ~135 | Aromatic C-H. |

| C-5 | ~130 | Aromatic C-H. |

| C-3 | ~128 | Attached to the carboxamide group. |

| C-8 | ~125 | Aromatic C-H. |

| C-6 | ~122 | Attached to bromine, deshielded. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

Instrument Setup: Use a ¹H-decoupled pulse sequence on a 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

-

Data Acquisition: Acquire the spectrum over a wider spectral width (e.g., 0-200 ppm). A longer acquisition time is typically needed compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For 6-Bromo-4-chloroquinoline-3-carboxamide (C₁₀H₆BrClN₂O), the presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion.

Predicted High-Resolution MS Data (ESI+)

Electrospray ionization in positive mode (ESI+) is expected to yield the protonated molecule, [M+H]⁺.

| Ion | Calculated m/z | Relative Abundance (%) | Isotopic Composition |

| [M+H]⁺ | 284.9482 | 100 | C₁₀H₇³⁵Cl⁷⁹BrN₂O⁺ |

| [M+2+H]⁺ | 286.9453 | 77.4 | C₁₀H₇³⁷Cl⁷⁹BrN₂O⁺ / C₁₀H₇³⁵Cl⁸¹BrN₂O⁺ |

| [M+4+H]⁺ | 288.9423 | 25.1 | C₁₀H₇³⁷Cl⁸¹BrN₂O⁺ |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Chromatography: Use a reverse-phase C18 column with a gradient elution, for example, water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation.

-

Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Compare the observed m/z values and isotopic pattern with the theoretical values.

Workflow for LC-MS Analysis

Caption: A typical workflow for Liquid Chromatography-Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will provide clear evidence for the amide functional group and the aromatic quinoline core.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3100 | Medium-Strong (two bands) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1640 - 1600 | Medium |

| C=C/C=N Stretch (Aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-Cl Stretch | 850 - 550 | Medium |

| C-Br Stretch | 690 - 515 | Medium |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 6-Bromo-4-chloroquinoline-3-carboxamide is achieved through the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides complementary information that, when combined, creates a unique and unambiguous spectroscopic fingerprint. Mass spectrometry confirms the elemental composition and molecular weight via the distinct [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ isotopic cluster. IR spectroscopy validates the presence of the critical amide functional group (C=O and N-H stretches). Finally, ¹H and ¹³C NMR spectroscopy precisely map the molecular skeleton, confirming the substitution pattern and connectivity of the quinoline ring. This multi-technique approach ensures the highest level of confidence in the structure and purity of this vital chemical intermediate, underpinning its reliable use in advanced drug discovery programs.

References

-

Journal of Medicinal Chemistry. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications. Available at: [Link]

-

Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Institutes of Health. Available at: [Link]

-

Martens, J., et al. (2018). Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. PMC. Available at: [Link]

-

ResearchGate. 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). ResearchGate. Available at: [Link]

-